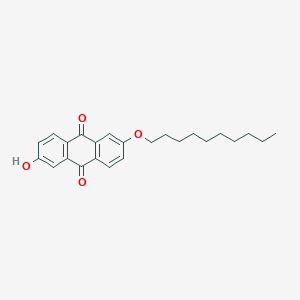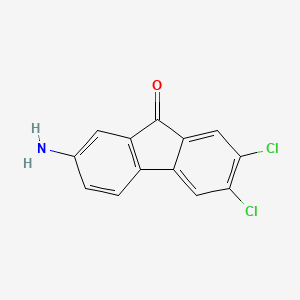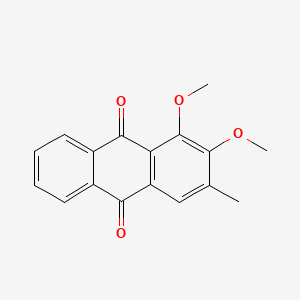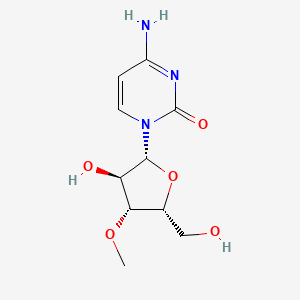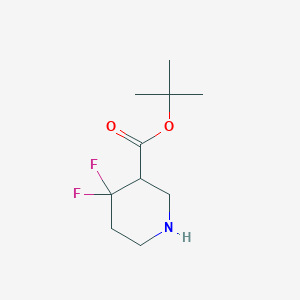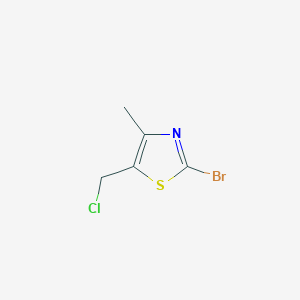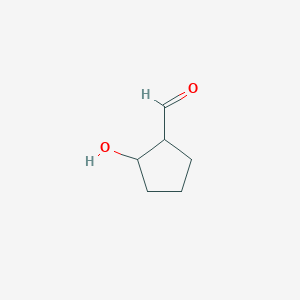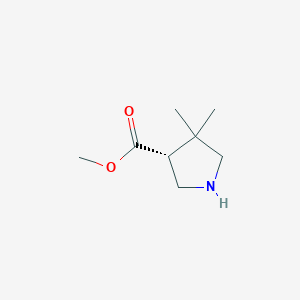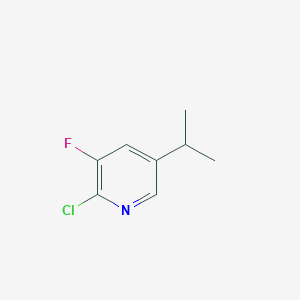
2-Chloro-3-fluoro-5-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-5-isopropylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-isopropylpyridine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the use of halogenation reactions where pyridine derivatives are treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 2-chloropyridine with a fluorinating agent such as cesium fluoride in the presence of a suitable solvent can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are critical in scaling up the production for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-fluoro-5-isopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-5-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-5-isopropylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug discovery and development .
Comparación Con Compuestos Similares
- 2-Chloro-5-fluoropyridine
- 3-Chloro-2-fluoropyridine
- 2-Chloro-3-fluoro-5-methylpyridine
Comparison: 2-Chloro-3-fluoro-5-isopropylpyridine is unique due to the presence of an isopropyl group, which can influence its chemical properties and reactivity compared to other similar compounds. The isopropyl group can affect the compound’s steric and electronic environment, leading to differences in its behavior in chemical reactions and biological systems .
Propiedades
Número CAS |
1256833-94-9 |
|---|---|
Fórmula molecular |
C8H9ClFN |
Peso molecular |
173.61 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9ClFN/c1-5(2)6-3-7(10)8(9)11-4-6/h3-5H,1-2H3 |
Clave InChI |
CDHXHGKEPNAFTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(N=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


